molecular formula C24H33ClO8 B12828620 (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol(S)-propane-1,2-diol hydrate

(2S,3R,4R,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol(S)-propane-1,2-diol hydrate

Cat. No.: B12828620
M. Wt: 485.0 g/mol
InChI Key: VYOCLVRXZCRBML-UHFFFAOYSA-N
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Description

Dapagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. It is also indicated for heart failure and chronic kidney disease. By inhibiting SGLT2, dapagliflozin reduces glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and improved glycemic control .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dapagliflozin is synthesized through a multi-step process involving the formation of a glucoside bond between a glucose derivative and a benzyl phenyl compound. The key steps include:

Industrial Production Methods

The industrial production of dapagliflozin involves optimizing the synthetic route to ensure high yield and purity. This includes the use of specific catalysts, solvents, and reaction conditions to maximize efficiency and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Dapagliflozin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various metabolites of dapagliflozin, such as benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin .

Scientific Research Applications

Dapagliflozin has a wide range of scientific research applications, including:

Mechanism of Action

Dapagliflozin exerts its effects by selectively inhibiting the SGLT2 protein in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion. The reduction in glucose reabsorption also decreases sodium reabsorption, which can lower blood pressure and reduce the workload on the heart .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dapagliflozin is unique in its broad range of indications, including type 2 diabetes, heart failure, and chronic kidney disease. It was the first SGLT2 inhibitor approved for heart failure regardless of diabetes status, highlighting its versatility and therapeutic potential .

Properties

IUPAC Name

2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO6.C3H8O2/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOCLVRXZCRBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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